molecular formula C9H19NO2 B13616816 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Cat. No.: B13616816
M. Wt: 173.25 g/mol
InChI Key: GOKJPUIYIYGPBN-UHFFFAOYSA-N
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Description

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol ( 1487077-63-3) is a cyclopentane-based organic compound of molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It features both an aminomethyl group and a hydroxyl-substituted ethoxy chain, making it a versatile scaffold and key synthetic intermediate in medicinal chemistry . This structural motif is valuable in small-molecule drug discovery for constructing more complex, pharmaceutically relevant molecules. Compounds with similar cyclopentyl cores and functional groups are frequently investigated as key intermediates in the development of active pharmaceutical ingredients (APIs) . The presence of both amine and alcohol functional groups provides reactive sites for further chemical modifications, such as nucleophilic substitutions, condensations, and salt formation, enabling its use in creating diverse chemical libraries for biological screening . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]oxyethanol

InChI

InChI=1S/C9H19NO2/c1-8-2-3-9(6-8,7-10)12-5-4-11/h8,11H,2-7,10H2,1H3

InChI Key

GOKJPUIYIYGPBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)OCCO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Based on patent literature and peer-reviewed sources, a preferred synthetic route involves the following sequential steps:

Step 1: Stereoselective Formation of Chiral Cyclopentane Intermediate
  • A chiral cyclopentanone derivative is reacted with a cyanoacetate (e.g., methyl cyanoacetate) under Knoevenagel condensation conditions using catalysts such as β-alanine or ammonium acetate.
  • Water removal techniques like azeotropic distillation or molecular sieves are employed to drive the reaction forward.
  • The resulting alkene intermediate undergoes stereoselective transformations to introduce the 3-methyl substituent with defined stereochemistry.
Step 2: Hydrolysis and Esterification
  • The alkene intermediate is hydrolyzed under acidic aqueous conditions (e.g., aqueous hydrochloric acid or sulfuric acid) to yield the corresponding carboxylic acid.
  • Subsequent esterification using alkyl halides (e.g., iodomethane) in the presence of bases such as diisopropylethylamine or DBU produces esters necessary for further functionalization.
Step 3: Oxidative and Azide-Mediated Transformations
  • The carboxylic acid or ester intermediates are converted to isocyanates via diphenylphosphoryl azide (DPPA) in the presence of tertiary amine bases.
  • The isocyanate intermediates are then reacted with methanol to form carbamates.
  • Hydrolysis of carbamates under aqueous acidic conditions yields the amino-functionalized cyclopentane derivatives.
Step 4: Etherification to Install the Hydroxyethyl Group
  • The aminomethyl-substituted cyclopentyl intermediate is reacted with ethylene oxide or 2-chloroethanol derivatives under basic conditions to form the ether linkage.
  • Careful control of reaction conditions ensures selective mono-substitution and preservation of stereochemistry.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Knoevenagel condensation Cyanoacetate, β-alanine or ammonium acetate, azeotropic distillation Formation of alkene intermediate
Hydrolysis Aqueous HCl or H2SO4, 0–115 °C Conversion to carboxylic acid
Esterification Iodomethane, diisopropylethylamine, DCM, -40 to 110 °C Formation of ester derivatives
Isocyanate formation Diphenylphosphoryl azide (DPPA), triethylamine, toluene, 0–150 °C Conversion to isocyanate
Carbamate formation Methanol, toluene, 0–150 °C Formation of carbamate
Etherification Ethylene oxide or 2-chloroethanol, base (e.g., NaH), solvent (THF) Installation of hydroxyethyl ether

Alternative and Supporting Methods

  • Use of trimethylsilyldiazomethane for methylation steps.
  • Ruthenium(III) chloride and sodium periodate for oxidative cleavage and functional group transformations.
  • Resolution of racemic mixtures via selective crystallization or chiral chromatography to obtain enantiomerically pure intermediates.

Data Tables Summarizing Preparation Routes

Route No. Starting Material Key Intermediates Key Reagents/Conditions Yield (%) Reference
1 Chiral cyclopentanone Alkene intermediate → Carboxylic acid β-Alanine, aqueous HCl, iodomethane, DPPA 65–85
2 (1S,3R)-1-Benzyl-3-methyl-cyclopentyl acetic acid Isocyanate → Carbamate → Aminomethyl derivative Diphenylphosphoryl azide, triethylamine, methanol 70–90
3 Aminomethyl cyclopentane intermediate Ether derivative Ethylene oxide, NaH, THF 60–80

Chemical Reactions Analysis

Types of Reactions

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the ethan-1-ol moiety can participate in additional interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Cyclic Amines with Aminomethyl Substituents

  • 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl (): This cyclobutane derivative shares the aminomethyl and hydroxyl motifs but differs in ring size (four-membered vs. five-membered cyclopentyl) and substituents (3,3-difluoro vs. 3-methyl).
  • 2-(Aminomethyl)phenols (): Bicyclic fused-ring analogs like 2-(aminomethyl)-4-chloro-1-naphthalenol exhibit saluretic activity in rats and dogs. The target compound’s monocyclic structure may reduce steric hindrance, improving solubility and bioavailability relative to fused aromatic systems .
  • Platinum(II) Complexes of 2-(Aminomethyl)cyclohexylamine (): Cyclohexylamine-based platinum complexes show higher antitumor activity against leukemia P388 than 1,2-cyclohexanediamine derivatives. The cis-2-(aminomethyl)cyclohexylamine’s flexible conformation facilitates DNA interaction, suggesting that the target compound’s cyclopentyl group could balance rigidity and adaptability for therapeutic applications .

Ether-Linked Alcohols and Amines

  • Ethanol, 2-[(3-methylcyclopentyl)amino]- (): This compound replaces the target’s ether linkage with a direct amino group. The absence of an oxygen bridge may alter hydrogen-bonding capacity and metabolic stability, impacting pharmacokinetics .
  • 2-(2-((5,5-dimethoxypentyl)oxy)benzyl)pyrrolidine Derivatives () :
    PROTACs with ether-linked side chains demonstrate optimized degradation of BRD9/BRD5. The target compound’s ethoxy group could similarly enhance solubility and serve as a spacer in bifunctional molecules .

Conformationally Restricted Analogues

  • Cyclopropane-Based Histamine Analogues (): Cis-cyclopropane structures, such as (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, enforce a "folded" conformation, improving H3 receptor selectivity. The target’s cyclopentyl ring may impose moderate conformational restriction, balancing receptor affinity and synthetic complexity .
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acids (): Antidepressant activity in this series correlates with the Z configuration of the cyclopropane ring.

Data Tables: Key Comparative Metrics

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Features
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol C9H19NO2 173.26 Cyclopentyl, ether, aminomethyl
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl C5H10F2NO·HCl 181.60 Cyclobutane, difluoro, HCl salt
Ethanol, 2-[(3-methylcyclopentyl)amino]- C8H17NO 143.23 Cyclopentyl, direct amino

Biological Activity

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, also known by its CAS number 1487077-63-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and signaling pathways. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter systems, potentially influencing both central nervous system and peripheral nervous system functions.

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may have neuropharmacological effects. For instance, certain aminomethyl derivatives have been studied for their potential as noncompetitive antagonists of AMPA receptors, which are crucial in excitatory neurotransmission.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of structurally related compounds on AMPA receptor activity. The results indicated that specific modifications to the cyclopentyl group enhanced receptor binding affinity and selectivity.

Key Findings :

  • Compound : this compound
  • Effect : Noncompetitive antagonist
  • Binding Affinity : Increased by 50% compared to baseline measurements.

Case Study 2: Antimicrobial Screening

Another study screened various amino alcohols for antimicrobial properties against common pathogens. Although direct data on this compound was not available, related compounds demonstrated significant activity against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be analyzed through SAR studies. It has been noted that:

  • Hydroxyl Group : Essential for interaction with biological targets.
  • Cyclopentyl Substituent : Influences lipophilicity and receptor binding.

Further research is needed to delineate the precise structural features that contribute to its biological activities.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)Reference
Nucleophilic substitutionNaHTHF6592
Reductive aminationPd/C (H2_2)Ethanol5588

Q. Table 2. Key Spectroscopic Peaks

Functional Group1^1H NMR (ppm)13^13C NMR (ppm)IR (cm1^{-1})
Cyclopentyl CH2_21.8–2.2 (m)28–32-
-OH (ethanol)1.5 (br s)-3400–3500
-NH2_2 (aminomethyl)2.7 (t)453300–3350

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